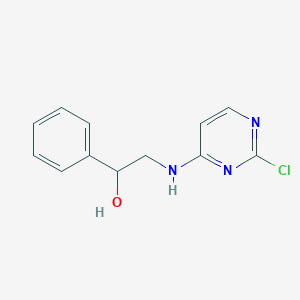

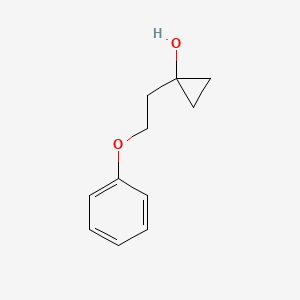

![molecular formula C14H13N3O2S2 B1428188 6-(甲磺酰基)-N-(吡啶-3-基甲基)苯并[d]噻唑-2-胺 CAS No. 1269533-50-7](/img/structure/B1428188.png)

6-(甲磺酰基)-N-(吡啶-3-基甲基)苯并[d]噻唑-2-胺

描述

“6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine” is a chemical compound with the molecular formula C14H13N3O2S2 and a molecular weight of 319.4 g/mol. It is a solid substance and is used for research and development purposes .

Synthesis Analysis

The synthesis of benzo[d]thiazol-2-yl-sulfonamides, which includes “6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine”, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13N3O2S2/c1-21(18,19)11-4-5-12-13(7-11)20-14(17-12)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) and the InChI key is XFEOBCKGXBOSFE-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine” is a solid substance . It has a molecular weight of 319.4 g/mol. The InChI code for this compound is 1S/C14H13N3O2S2/c1-21(18,19)11-4-5-12-13(7-11)20-14(17-12)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) and the InChI key is XFEOBCKGXBOSFE-UHFFFAOYSA-N .

科学研究应用

Pesticidal Agents

This compound has been synthesized and evaluated as a potential pesticidal agent. It’s part of a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups. These compounds have shown favorable insecticidal potentials, particularly against the oriental armyworm and diamondback moth, with some compounds being considered as new insecticidal/acaricidal leading structures for further investigation .

Biological Evaluation

In the realm of medicinal chemistry, derivatives of the compound have been designed, synthesized, and characterized. These derivatives are evaluated for their biological activity, which includes their potential use in developing new therapeutic agents .

Calcium Ion Release in Insect Neurons

Some derivatives of this compound have been used in calcium imaging experiments to study their effect on the release of calcium ions in insect central neurons. This application is crucial for understanding insect neurobiology and could lead to the development of new insect control strategies .

Agrochemical Research

The compound’s derivatives have been explored for their agrochemical properties. The research aims to discover new agrochemicals with prominent pesticidal properties, which could lead to the development of safer and more effective pesticides .

Optoelectronic Devices

While not directly related to the exact compound , its structural analogs, such as imidazo[1,5-a]pyridine derivatives, have been reported to have potential applications in optoelectronic devices. These materials are studied for their luminescent properties and could be used in the creation of new types of sensors and emitters .

Anti-Cancer Research

Again, related structural analogs have been investigated for their potential as anti-cancer drugs. The unique chemical structure and biological properties of these compounds make them suitable candidates for pharmaceutical research in developing new treatments for cancer .

Confocal Microscopy and Imaging

The luminescent properties of related aromatic heterocycles are utilized in confocal microscopy and imaging. This application is significant in biological research, where these compounds can serve as emitters to visualize and study biological processes .

Material Science

The versatility and optical behaviors of related compounds suggest potential applications in material science. They could be used in the development of new materials with specific optical properties, which can have various technological applications .

作用机制

Target of Action

The primary target of 6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine is the Transmembrane AMPA receptor regulatory proteins (TARPs) . TARPs are a recently discovered family of proteins that modulate the activity of AMPA receptors .

Mode of Action

This compound acts as a potent and selective antagonist for the TARP subtype γ-8 . By binding to these receptors, it inhibits their activity, leading to changes in the cellular signaling pathways .

Biochemical Pathways

It is known that ampa receptors, and by extension tarps, play a crucial role in fast synaptic transmission in the central nervous system . Therefore, the inhibition of these receptors can have significant effects on neuronal signaling.

Pharmacokinetics

The compound’s ability to interact with tarps suggests that it can cross the blood-brain barrier and reach its target sites in the central nervous system .

Result of Action

The inhibition of TARP γ-8 dependent receptors by this compound can lead to changes in neuronal signaling . This could potentially have therapeutic implications in conditions where AMPA receptor activity is dysregulated .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, solvent effects can affect the excited state intramolecular proton transfer (ESIPT) reaction of related compounds . This suggests that the compound’s action, efficacy, and stability could be influenced by the polarity of the surrounding environment .

属性

IUPAC Name |

6-methylsulfonyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c1-21(18,19)11-4-5-12-13(7-11)20-14(17-12)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEOBCKGXBOSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

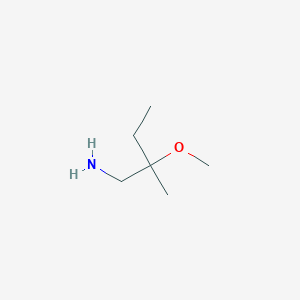

![2-{[(Oxan-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1428105.png)

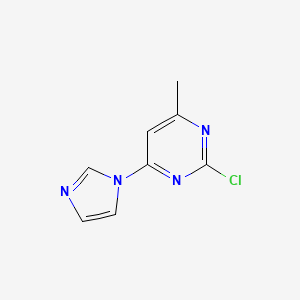

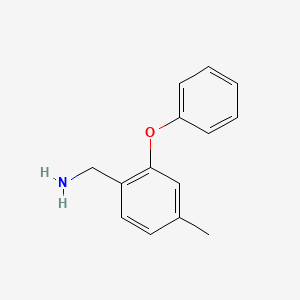

![5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid](/img/structure/B1428110.png)

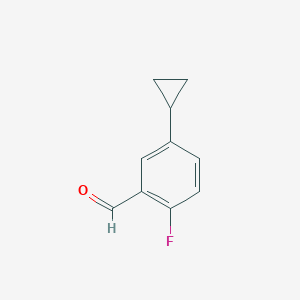

![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428116.png)

![N-[(oxan-4-yl)methyl]cyclobutanamine](/img/structure/B1428117.png)

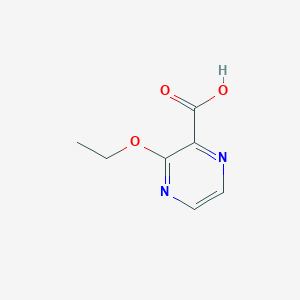

![[1-(2-Ethoxyethyl)cyclopentyl]methanamine](/img/structure/B1428120.png)

![[4-Methyl-2-(2-methylpropoxy)phenyl]methanamine](/img/structure/B1428122.png)